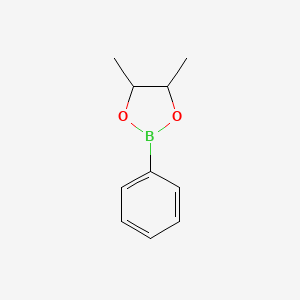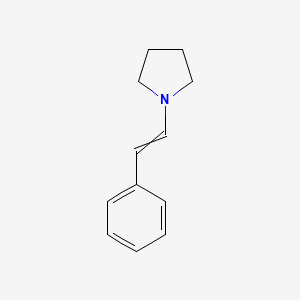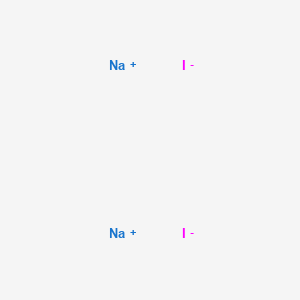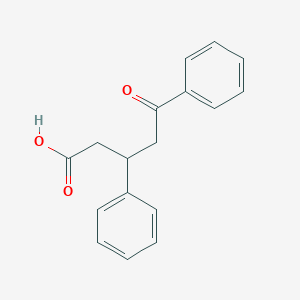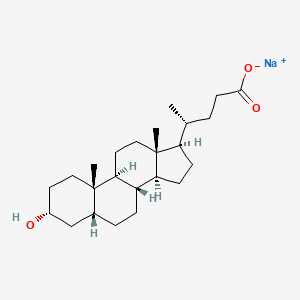
Sodium lithocholate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium lithocholate is a bile salt derived from lithocholic acid, a secondary bile acid produced in the liver It is known for its amphiphilic properties, which allow it to act as a surfactant This compound plays a significant role in the digestion and absorption of fats in the human body
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium lithocholate can be synthesized through the neutralization of lithocholic acid with sodium hydroxide. The reaction typically involves dissolving lithocholic acid in an appropriate solvent, such as ethanol, and then adding a stoichiometric amount of sodium hydroxide. The mixture is stirred until the reaction is complete, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, this compound is produced by extracting lithocholic acid from bile, followed by its neutralization with sodium hydroxide. The process involves several purification steps to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions: Sodium lithocholate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the hydroxyl groups present in the compound.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can produce alkylated or acylated products.
Scientific Research Applications
Sodium lithocholate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: this compound is studied for its role in cellular processes and its effects on cell membranes.
Medicine: Research has explored its potential in drug delivery systems due to its ability to form micelles and enhance the solubility of hydrophobic drugs.
Industry: It is used in the formulation of certain pharmaceuticals and as an additive in some industrial processes.
Mechanism of Action
Sodium lithocholate exerts its effects primarily through its interaction with cell membranes. Its amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and nutrient absorption. This compound also interacts with specific molecular targets, such as nuclear receptors and enzymes, influencing metabolic pathways and gene expression.
Comparison with Similar Compounds
Sodium deoxycholate: Another bile salt with similar surfactant properties.
Sodium taurocholate: Known for its role in fat digestion and absorption.
Sodium glycocholate: Used in various pharmaceutical formulations.
Properties
CAS No. |
13284-86-1 |
|---|---|
Molecular Formula |
C24H39NaO3 |
Molecular Weight |
398.6 g/mol |
IUPAC Name |
sodium;(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C24H40O3.Na/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3;/h15-21,25H,4-14H2,1-3H3,(H,26,27);/q;+1/p-1/t15-,16-,17-,18+,19-,20+,21+,23+,24-;/m1./s1 |
InChI Key |
AECTYFQKWPXOSR-DGMAEHPPSA-M |
Isomeric SMILES |
C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C.[Na+] |
Canonical SMILES |
CC(CCC(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


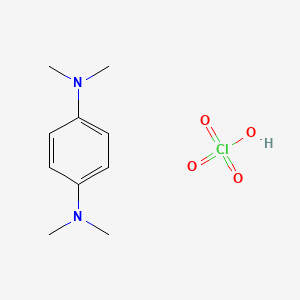
![2-Oxabicyclo[3.2.0]hepta-3,6-diene](/img/structure/B14725790.png)
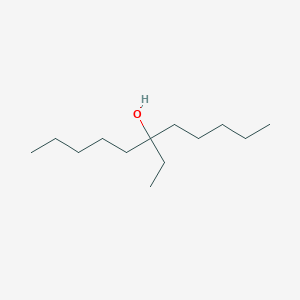

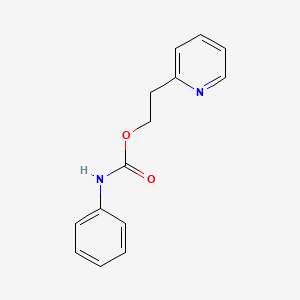
![2-[(2,4-Dichlorobenzyl)sulfanyl]-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid](/img/structure/B14725817.png)

